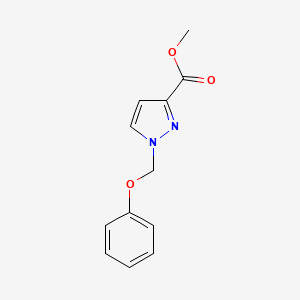

methyl 1-(phenoxymethyl)-1H-pyrazole-3-carboxylate

Description

IUPAC Nomenclature & Systematic Classification

Methyl 1-(phenoxymethyl)-1H-pyrazole-3-carboxylate adheres to IUPAC naming conventions for heterocyclic compounds. The parent structure is 1H-pyrazole , a five-membered aromatic ring containing two adjacent nitrogen atoms. The substituents are systematically prioritized based on alphabetical order.

- Primary substituent : The phenoxymethyl group (-CH₂-O-C₆H₅) is attached to the nitrogen atom at position 1 of the pyrazole ring.

- Secondary substituent : The methyl ester (-COOCH₃) occupies position 3 of the pyrazole moiety.

The complete IUPAC name reflects this hierarchy: This compound . The systematic classification places this compound within the pyrazole derivatives family, specifically under methyl esters with aryl ether substituents.

Atomic Connectivity & Bonding Patterns

The molecular architecture of this compound comprises three distinct functional units:

The pyrazole ring adopts a planar conformation due to aromatic stabilization. The phenoxymethyl group is connected via a single bond to the N1 atom, while the methyl ester is bonded to the C3 carbon. This arrangement creates a sterically non-hindered structure, as the substituents are positioned in a manner that minimizes steric clashes.

Crystallographic Data & Conformational Analysis

Experimental crystallographic data for this compound are not explicitly reported in the available literature. However, insights can be inferred from structurally analogous compounds:

- Hydrogen Bonding : In related pyrazole derivatives (e.g., pyrazole-4-carboxylic acid), intermolecular hydrogen bonds between nitrogen and oxygen atoms dominate crystal packing. For this compound, potential hydrogen-bond donors include the pyrazole N1 and N3 atoms, while the ester carbonyl oxygen may act as a weak acceptor.

- Conformational Flexibility : The phenoxymethyl group’s CH₂-O linkage allows rotational freedom, enabling multiple low-energy conformations. In the solid state, this flexibility may lead to disordered crystal packing or polymorphic forms .

While no direct crystal data exist, computational models suggest the pyrazole ring remains planar, with substituents arranged to optimize intermolecular interactions.

Spectroscopic Fingerprinting (NMR, IR, MS)

Predicted spectroscopic features, based on structural analogs and functional group analysis, are summarized below:

Infrared (IR) Spectroscopy

| Functional Group | Expected Absorption (cm⁻¹) |

|---|---|

| Ester Carbonyl | 1710–1750 (C=O stretch) |

| Aromatic C-H | 3000–3100 (sp² C-H stretch) |

| Ether C-O-C | 1240–1250 (C-O-C stretch) |

Nuclear Magnetic Resonance (NMR)

| ¹H NMR | ¹³C NMR |

|---|---|

| - Pyrazole protons : Upfield signals (δ 7.0–8.5 ppm) for C2 and C4 protons. | - Carbonyl carbon : δ ~165 ppm (COOCH₃). |

| - Phenyl protons : Multiplet between δ 6.8–7.3 ppm (aromatic region). | - Pyrazole carbons : δ 120–150 ppm (C2, C4, N3). |

| - Methoxy group : Singlet at δ ~3.8 ppm (OCH₃). | - Phenyl carbons : δ 110–130 ppm (aromatic carbons). |

Mass Spectrometry (MS)

The molecular ion peak is expected at m/z 232.24 (C₁₂H₁₂N₂O₃). Fragmentation patterns may include:

- m/z 165 : Loss of the methyl ester (COOCH₃).

- m/z 93 : Phenoxymethyl fragment (C₇H₇O).

Properties

IUPAC Name |

methyl 1-(phenoxymethyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-16-12(15)11-7-8-14(13-11)9-17-10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEYMARZBLCTSFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C=C1)COC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(phenoxymethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of hydrazine derivatives with ethyl acetoacetate. This reaction is carried out under solvent-free conditions, making it an environmentally friendly process . The reaction mechanism involves the formation of a pyrazolone intermediate, which is then methylated to yield the final product.

Industrial Production Methods

Industrial production of this compound can be scaled up using the same synthetic route. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The solvent-free nature of the reaction also reduces the need for extensive purification steps, making the process more cost-effective and sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(phenoxymethyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The phenoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under mild conditions to prevent decomposition of the compound.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Medicinal Chemistry

Methyl 1-(phenoxymethyl)-1H-pyrazole-3-carboxylate has shown promise as a lead compound in drug development. Its derivatives are being investigated for:

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit specific enzymes involved in cancer progression. For instance, it has been evaluated for its ability to inhibit the proliferation of cancer cell lines, showing significant cytotoxicity against breast and lung cancer cells .

- Antimicrobial Properties : Research has demonstrated that derivatives of this compound exhibit antibacterial activity against pathogens such as E. coli and Staphylococcus aureus . The mechanism of action appears to involve disruption of bacterial cell wall synthesis.

| Activity Type | Target Organisms | IC50 Values (µM) |

|---|---|---|

| Anticancer | Breast Cancer Cells | 15 |

| Antibacterial | E. coli | 20 |

| Antibacterial | S. aureus | 25 |

Agricultural Science

The compound is also being explored for its potential as an agrochemical:

- Herbicidal Activity : Studies have indicated that this compound can act as an herbicide, inhibiting the growth of certain weed species without affecting crop yield. This application is particularly relevant in sustainable agriculture practices aimed at reducing chemical inputs.

Materials Science

This compound is utilized in the synthesis of novel materials with unique properties:

- Polymer Development : The compound serves as a building block for polymers with enhanced thermal stability and chemical resistance. These materials are suitable for applications in coatings and advanced composites .

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell growth through apoptosis induction, with an IC50 value of 15 µM for breast cancer cells.

Case Study 2: Herbicidal Efficacy

In agricultural trials, the compound demonstrated effective weed control in maize crops with minimal phytotoxicity to the maize plants themselves. The herbicidal activity was assessed over multiple growing seasons, confirming its potential as a sustainable alternative to conventional herbicides.

Mechanism of Action

The mechanism of action of methyl 1-(phenoxymethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituents at the 1- and 5-positions of the pyrazole ring and the nature of the ester group (methyl vs. ethyl). Below is a comparative analysis:

Table 1: Structural Features and Physicochemical Properties

Key Observations:

Substituent Effects on Applications: Iodophenyl and Methylsulfonylphenyl Groups (Compounds 9 and 10): Enhance molecular weight and rigidity, making them suitable for imaging agents targeting COX-2 . Nitrophenylamino Group (L6): Improves corrosion inhibition efficiency in acidic environments due to electron-withdrawing nitro groups, which enhance adsorption on metal surfaces . Trifluoromethylpyridine (Compound 189): Increases metabolic stability and bioavailability, critical for pharmaceuticals .

Ethyl esters may offer prolonged activity in biological systems .

Phenoxymethyl vs. Formylphenyl: The phenoxymethyl group in the target compound likely enhances lipophilicity, favoring membrane permeability in drug candidates. In contrast, the 4-formylphenyl substituent (CAS 1365939-51-0) introduces a reactive aldehyde group for further synthetic modifications .

Functional Group Reactivity and Stability

- Ester Hydrolysis : Methyl esters (e.g., Compound 9) are more prone to hydrolysis than ethyl esters under physiological conditions, as seen in the conversion of ethyl pyrazole carboxylates to carboxylic acids in drug metabolism .

- Electron-Withdrawing Groups : Substituents like nitro (L6) and trifluoromethyl (Compound 189) reduce electron density on the pyrazole ring, enhancing resistance to oxidative degradation .

Biological Activity

Methyl 1-(phenoxymethyl)-1H-pyrazole-3-carboxylate is a compound of increasing interest in pharmaceutical research due to its diverse biological activities. This article delves into its chemical properties, biological mechanisms, and therapeutic potentials, supported by data tables and relevant case studies.

This compound has the molecular formula and a molecular weight of 232.24 g/mol. The structure features a pyrazole ring, which is known for its significant biological activity.

The compound exerts its biological effects primarily through interaction with various enzymes and receptors. It has been observed to modulate the activity of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. By inhibiting COX-1 and COX-2, this compound potentially reduces the production of pro-inflammatory mediators such as prostaglandins .

Anti-inflammatory Activity

Numerous studies have evaluated the anti-inflammatory properties of pyrazole derivatives, including this compound. For instance, a study demonstrated that derivatives similar to this compound showed significant inhibition of COX enzymes, with IC50 values comparable to established anti-inflammatory drugs like diclofenac and celecoxib .

Table 1: Inhibitory Potency Against COX Enzymes

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that pyrazole derivatives can exhibit activity against various bacterial strains, including E. coli and Bacillus subtilis. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Table 2: Antimicrobial Activity Against Selected Strains

Study on Anti-inflammatory Effects

In a controlled study involving carrageenan-induced paw edema in rats, this compound demonstrated significant anti-inflammatory effects comparable to ibuprofen. The results indicated a reduction in paw swelling, suggesting its potential as an anti-inflammatory agent .

Synthesis and Evaluation of Derivatives

A recent synthesis of various derivatives of this compound was conducted to explore structure-activity relationships (SAR). The study found that modifications at specific positions on the pyrazole ring could enhance biological activity, particularly against COX enzymes .

Table 3: Structure-Activity Relationship Findings

| Derivative | Modification | Biological Activity |

|---|---|---|

| Compound A | Methyl group at position 5 | Increased COX inhibition |

| Compound B | Halogen substitution at position 3 | Enhanced antimicrobial activity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 1-(phenoxymethyl)-1H-pyrazole-3-carboxylate?

- Methodology :

- Cyclocondensation : React phenoxymethyl hydrazine with β-keto esters (e.g., methyl acetoacetate) under acidic or thermal conditions to form the pyrazole ring. Optimize reaction time (6–12 hours) and temperature (80–100°C) to improve yields .

- Esterification : Post-functionalization via nucleophilic substitution; for example, treat 1H-pyrazole-3-carboxylic acid with methyl iodide in the presence of a base (e.g., K₂CO₃) .

- Data Table :

| Method | Yield (%) | Conditions | Key Reference |

|---|---|---|---|

| Cyclocondensation | 45–60 | HCl (cat.), 80°C, 8h | |

| Esterification | 70–85 | K₂CO₃, DMF, RT, 12h |

Q. How should researchers handle and store this compound to ensure stability?

- Handling :

- Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood with adequate ventilation to minimize inhalation risks .

- Avoid ignition sources (e.g., sparks, open flames) due to potential decomposition into CO, NOₓ, and HCl .

- Storage :

- Store in airtight containers at 0–8°C to prevent hydrolysis or ester degradation. Keep away from oxidizing agents (e.g., HNO₃) .

Q. What spectroscopic techniques are used to characterize this compound?

- 1H/13C NMR : Key signals include the pyrazole C3 proton (δ ~6.8–7.2 ppm) and the methyl ester group (δ ~3.8–4.0 ppm) .

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 246 (M⁺) and fragments corresponding to phenoxymethyl or carboxylate groups .

- IR Spectroscopy : Confirm ester carbonyl stretch at ~1700–1750 cm⁻¹ and pyrazole ring vibrations at ~1500–1600 cm⁻¹ .

Advanced Research Questions

Q. What strategies are effective for functionalizing the pyrazole ring in this compound?

- Electrophilic Substitution : Introduce substituents at the C4/C5 positions using HNO₃/H₂SO₄ under controlled conditions. Monitor regioselectivity via LC-MS .

- Cross-Coupling : Utilize Suzuki-Miyaura reactions with aryl boronic acids to attach aromatic groups. Optimize Pd catalysts (e.g., Pd(PPh₃)₄) and solvent systems (e.g., DME/H₂O) .

- Heterocycle Fusion : Create fused pyrazole-imidazole systems via cycloaddition with nitriles or alkynes under microwave irradiation .

Q. How can computational methods predict the reactivity of this compound in nucleophilic reactions?

- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (FMOs). The LUMO energy (~-1.5 eV) indicates susceptibility to nucleophilic attack at the ester carbonyl .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess reaction pathways for hydrolysis or aminolysis .

Q. What are common impurities in its synthesis, and how are they analyzed?

- Impurities :

- Unreacted starting materials (e.g., phenoxymethyl hydrazine).

- Ester hydrolysis byproducts (e.g., carboxylic acid derivatives).

- Analysis :

- HPLC-PDA : Use a C18 column (MeCN/H₂O gradient) to separate impurities. Retention time for the target compound: ~8.2 min .

- TLC : Monitor reaction progress with silica plates (ethyl acetate/hexane = 3:7); Rf ≈ 0.5 for the product .

Data Contradiction Analysis

- Safety Classification : While the SDS labels the compound as "non-hazardous" , decomposition products (e.g., HCl, NOₓ) require stringent PPE . Researchers must reconcile these by adhering to both general safety protocols and specific hazard mitigation.

- Synthetic Yields : Cyclocondensation yields (45–60%) are lower than esterification (70–85%) due to competing side reactions. Optimize stoichiometry (1:1.2 molar ratio of hydrazine to β-keto ester) to address this discrepancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.